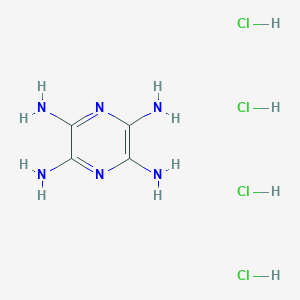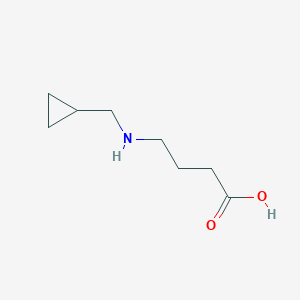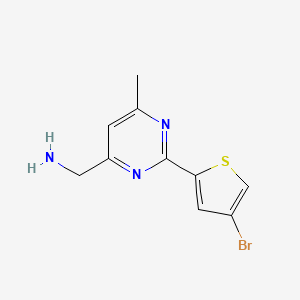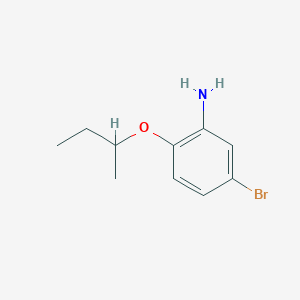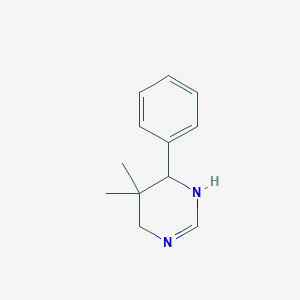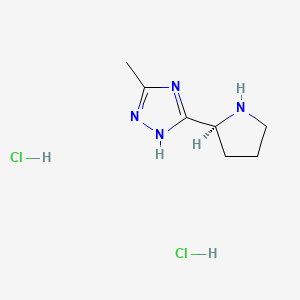
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is a compound that features a pyrrolidine ring and a triazole ring. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride typically involves the construction of the pyrrolidine and triazole rings followed by their coupling. One common method includes the use of asymmetric synthesis to ensure the correct stereochemistry of the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature controls to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
科学的研究の応用
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thione, exhibit similar chemical properties.
Uniqueness
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is unique due to its specific combination of the pyrrolidine and triazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H14Cl2N4 |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
3-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m0../s1 |
InChIキー |
RYDDRPFBMHLWCU-ILKKLZGPSA-N |
異性体SMILES |
CC1=NNC(=N1)[C@@H]2CCCN2.Cl.Cl |
正規SMILES |
CC1=NNC(=N1)C2CCCN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




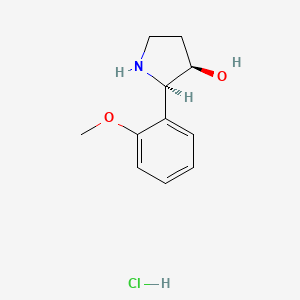
![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)


